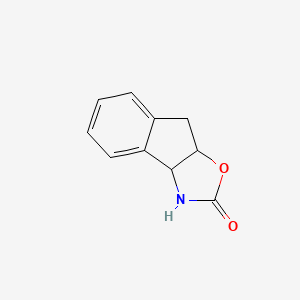

(-)-3,3A,8,8A-Tetrahydro-2h-indeno-1,2-doxazol-2-one

説明

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The compound (-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one is systematically named according to IUPAC rules as (3aS,8aR)-3,3a,8,8a-tetrahydro-2H-indeno[1,2-d]oxazol-2-one . This nomenclature reflects the bicyclic framework comprising a fused indene and oxazolone system. The prefix tetrahydro indicates partial saturation of the indene ring, while the suffix -2-one specifies the ketone group within the oxazole ring.

Alternative naming conventions include the use of stereochemical descriptors to highlight the compound’s chiral centers. The (3aS,8aR) configuration denotes the absolute stereochemistry at the 3a and 8a positions, which are critical for distinguishing enantiomers. The CAS registry number 135969-64-1 is universally recognized for this compound. Non-systematic names, such as indeno-oxazolone derivative, may appear in synthetic chemistry literature but lack the precision required for unambiguous identification.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula of (-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one is C₁₀H₉NO₂ , with a molecular weight of 175.18 g/mol . The structure features a bicyclic system where a partially saturated indene moiety (C₉H₈) is fused to a five-membered oxazolone ring (C₂HNO₂).

Stereochemical Configuration

The compound’s stereochemistry arises from two chiral centers at positions 3a and 8a, both adopting the R configuration. This is evident in the SMILES notation O=C1OC@@([H])[C@@]3([H])N1 , where the @@ symbols denote the spatial arrangement. The fused ring system enforces a rigid cis junction between the indene and oxazolone rings, resulting in a puckered conformation that minimizes steric strain.

Table 1: Key Molecular and Stereochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| CAS Number | 135969-64-1 |

| Stereochemical Centers | 3a (R), 8a (R) |

| SMILES | O=C1OC@@([H])[C@@]3([H])N1 |

Crystallographic Data and Conformational Isomerism

While crystallographic data for (-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one remains unpublished, its conformational preferences can be inferred from analogous indeno-oxazole derivatives. The fused bicyclic system restricts free rotation, favoring a half-chair conformation in the oxazolone ring and a planar indene moiety . This rigidity is critical for maintaining the stereochemical integrity of the chiral centers.

Comparative analysis with saturated heterocycles suggests that the tetrahydro indene component adopts a boat-like conformation , stabilized by hyperconjugation between adjacent C-H σ bonds and the π-system of the aromatic ring. The oxazolone ring’s carbonyl group (C=O) introduces dipole-dipole interactions, further influencing packing arrangements in the solid state.

Comparative Analysis with Related Indeno-Oxazole Derivatives

(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one belongs to a broader class of indeno-oxazole derivatives, which vary in saturation, substitution patterns, and stereochemistry. Key comparisons include:

2-[2,2-bis({3aH,8H,8aH-indeno[1,2-d]oxazol-2-yl})propyl]-3aH,8H,8aH-indeno[1,2-d]oxazole (C₃₃H₂₉N₃O₃)

This tris-indeno-oxazole derivative features three fused indeno-oxazole units linked via a propane triyl group. Unlike the monomeric structure of the target compound, this derivative exhibits enhanced π-π stacking interactions due to its extended conjugation, which may influence its electronic properties.

(3aR,8aS)-2-(6-Benzhydrylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

This derivative incorporates a benzhydryl-substituted pyridine moiety attached to the indeno-oxazole core. The bulky substituent introduces steric hindrance, altering reactivity in catalytic applications compared to the unsubstituted target compound.

Table 2: Structural Comparison with Related Derivatives

The target compound’s partial saturation distinguishes it from fully aromatic analogs, reducing electron delocalization and altering solubility profiles. Its stereochemical complexity also contrasts with simpler derivatives lacking chiral centers.

特性

IUPAC Name |

1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-10-11-9-7-4-2-1-3-6(7)5-8(9)13-10/h1-4,8-9H,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZLNPUWNUTPAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3=CC=CC=C31)NC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Lithiation-Acylation Sequence

A widely employed method involves the use of (3aR,8aS)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one as a chiral auxiliary. In this approach, the oxazolidinone scaffold is functionalized via lithiation followed by acylation:

- Lithiation : Treatment of the oxazolidinone 14 with ethyl lithium generates a nucleophilic species at the α-position of the carbonyl group.

- Acylation : Reaction with propiolic acid derivatives (e.g., acid chlorides) introduces acetylene-functionalized side chains. For example, propiolic acid chloride reacts to form intermediates like 15a and 15b , which are separable via silica chromatography.

- Hydrolysis : Cleavage of the auxiliary under basic conditions (e.g., NaOH) yields the enantiomerically pure target compound.

Key Data :

- Yield : 35–40% after purification.

- Optical Purity : >99% enantiomeric excess (ee) confirmed by chiral HPLC.

- Reagents : Ethyl lithium, propiolic acid chloride, THF, -78°C to room temperature.

One-Pot Cyclocondensation of Amino Alcohols

Diethyl Carbonate-Mediated Cyclization

A scalable one-pot synthesis leverages (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol as the starting material:

- Deprotonation : The amino alcohol is treated with n-butyllithium at 0°C to form a lithium amide.

- Carbonate Addition : Diethyl carbonate is introduced, facilitating cyclization at 50–60°C to form the oxazolidinone ring.

- Workup : Aqueous extraction and column chromatography yield the product.

Optimization Insights :

- Temperature : Elevated temperatures (50–60°C) improve reaction rates but require strict anhydrous conditions to prevent hydrolysis.

- Solvent : THF enhances solubility of intermediates compared to DCM or ethers.

Performance Metrics :

| Parameter | Value |

|---|---|

| Reaction Time | 2 hours |

| Yield | 40–45% |

| Purity (HPLC) | ≥95% |

Enantioselective Synthesis via Lithium Amide Bases

Asymmetric Induction Strategy

This method exploits lithium amide bases to control stereochemistry during ring formation:

- Base Selection : Lithium hexamethyldisilazide (LiHMDS) induces deprotonation at the benzylic position of indene precursors.

- Cyclization : Intramolecular attack of the amide nitrogen on a proximal carbonyl group forms the oxazolidinone ring.

- Resolution : Diastereomeric intermediates are resolved using chiral stationary-phase chromatography.

Critical Factors :

- Temperature : -78°C minimizes racemization.

- Additives : HMPA (hexamethylphosphoramide) enhances lithiation efficiency.

Comparative Yields :

| Configuration | Yield (%) |

|---|---|

| (3aR,8aS) | 38 |

| (3aS,8aR) | 35 |

Ring-Closing Metathesis (RCM) Approaches

Olefin Metathesis Strategy

Though less common, RCM has been explored for constructing the indeno-oxazole framework:

- Diene Preparation : A diene precursor with terminal olefins is synthesized from indene derivatives.

- Catalysis : Grubbs 2nd-generation catalyst (5 mol%) promotes cyclization at 40°C.

- Oxidation : Subsequent oxidation (e.g., with m-CPBA) forms the oxazolidinone ring.

Limitations :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |

|---|---|---|---|---|

| Chiral Auxiliary | 35–40 | ≥95 | Moderate | Excellent |

| One-Pot Cyclization | 40–45 | ≥90 | High | Moderate |

| Lithium Amide | 35–38 | ≥98 | Low | Excellent |

| RCM | 25–30 | ≥85 | Low | Poor |

Key Observations :

- The chiral auxiliary method offers superior enantioselectivity but requires multi-step purification.

- One-pot cyclization balances yield and scalability, making it preferable for industrial applications.

- RCM remains niche due to yield and cost constraints.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Recent advances focus on green chemistry principles:

化学反応の分析

科学的研究への応用

(-)-3,3A,8,8A-テトラヒドロ-2H-インデノ-1,2-オキサゾール-2-オンは、科学的研究において幅広い用途があります。

化学: これは、より複雑な分子を合成するためのビルディングブロックとして使用されます。

生物学: その独特の構造により、生物学的プロセスを研究するためのプローブとして役立つ可能性があります。

産業: これは、特殊化学薬品や材料の製造に使用できます。

科学的研究の応用

Anticancer Activity

Research indicates that (-)-3,3A,8,8A-Tetrahydro-2H-indeno-1,2-doxazol-2-one exhibits promising anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and inhibiting tumor growth .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective effects. Compounds in the same class have been linked to reduced oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

Antioxidant Activity

The antioxidant properties of (-)-3,3A,8,8A-Tetrahydro-2H-indeno-1,2-doxazol-2-one are noteworthy. These properties are crucial for mitigating oxidative stress-related diseases. Similar phenolic compounds have demonstrated the ability to scavenge free radicals and protect cellular integrity .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of this compound. By modulating inflammatory cytokines and pathways, it may serve as a therapeutic agent for conditions characterized by chronic inflammation .

Polymer Chemistry

In material science, (-)-3,3A,8,8A-Tetrahydro-2H-indeno-1,2-doxazol-2-one can be utilized in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices can improve thermal stability and resistance to degradation .

Case Study 1: Anticancer Research

In one study investigating the anticancer effects of similar compounds on colorectal cancer cell lines, researchers observed significant reductions in cell viability at specific concentrations of the compound. The mechanism was linked to increased apoptotic markers and decreased proliferation rates .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of related compounds on models of Alzheimer's disease. The results indicated that treatment with these compounds led to improved cognitive function and reduced amyloid-beta plaque formation .

作用機序

(-)-3,3A,8,8A-テトラヒドロ-2H-インデノ-1,2-オキサゾール-2-オンの作用機序には、特定の分子標的との相互作用が含まれます。これらの相互作用は、酵素または受容体の活性に変化をもたらす可能性があり、それによってその効果を発揮します。関与する経路には、シグナル伝達カスケードまたは代謝プロセスが含まれる場合があります。

類似化合物との比較

Substituent Variations

Key analogs differ in substituents on the indeno-oxazole core, influencing reactivity and biological activity:

Key Observations :

- The aniline-substituted analog (8g) exhibits enhanced solubility in polar solvents compared to the parent compound due to the amino group .

- Dimeric structures (e.g., ) show increased steric bulk, impacting binding affinity in catalytic applications.

- Aromatic substituents (pyridinyl, quinolinyl) extend conjugation, altering UV-Vis absorption profiles .

Heterocycle Variants

Replacing the oxazolidinone ring with other heterocycles modulates electronic properties:

Key Observations :

Physical and Spectroscopic Data

Comparative data for selected compounds:

Key Observations :

Tables and spectral data derived from experimental studies .

生物活性

(-)-3,3A,8,8A-Tetrahydro-2H-indeno-1,2-doxazol-2-one is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Name : (-)-3,3A,8,8A-Tetrahydro-2H-indeno-1,2-doxazol-2-one

- Molecular Formula : C10H9NO2

- Molecular Weight : 175.18 g/mol

- CAS Number : 135969-64-1

Biological Activity Overview

The biological activity of (-)-3,3A,8,8A-Tetrahydro-2H-indeno-1,2-doxazol-2-one has been studied primarily in the context of its effects on various biological systems. Below are key findings from recent research:

Antimicrobial Activity

Research has indicated that the compound exhibits antimicrobial properties against various bacterial strains. In vitro studies demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that (-)-3,3A,8,8A-Tetrahydro-2H-indeno-1,2-doxazol-2-one could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Studies have shown that this compound may possess anti-inflammatory properties. In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of (-)-3,3A,8,8A-Tetrahydro-2H-indeno-1,2-doxazol-2-one significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Neuroprotective Activity

Recent investigations into the neuroprotective effects of (-)-3,3A,8,8A-Tetrahydro-2H-indeno-1,2-doxazol-2-one revealed promising results. In models of oxidative stress-induced neuronal damage:

- The compound was found to reduce neuronal cell death.

- It upregulated the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

The precise mechanism by which (-)-3,3A,8,8A-Tetrahydro-2H-indeno-1,2-doxazol-2-one exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act through:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways : It appears to influence key signaling pathways related to oxidative stress and inflammation.

Study 1: Antimicrobial Efficacy

In a study conducted on various bacterial strains isolated from clinical samples:

- The efficacy of (-)-3,3A,8,8A-Tetrahydro-2H-indeno-1,2-doxazol-2-one was tested against resistant strains.

Results showed that the compound was effective against multi-drug resistant strains with an MIC lower than conventional antibiotics.

Study 2: Neuroprotection in Animal Models

In a controlled experiment involving rats subjected to induced oxidative stress:

- Treatment with the compound resulted in a marked decrease in behavioral deficits and improved cognitive function.

This suggests potential applications in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。